molecular formula C24H39N3O3 B12024830 N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 769142-11-2

N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B12024830
CAS No.: 769142-11-2
M. Wt: 417.6 g/mol
InChI Key: NXLZAMJNEVPZIT-LGUFXXKBSA-N
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Description

N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazino group, and a tetradecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to introduce the tetradecanamide moiety. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as piperidine to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzylidene group may yield methoxybenzoic acid, while reduction of the hydrazone moiety may produce hydrazine derivatives.

Scientific Research Applications

N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s hydrazone moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxybenzylidene group may interact with specific receptors, modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)octadecanamide
  • N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)hexadecanamide

Uniqueness

N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds with different chain lengths, it may exhibit varying degrees of solubility, reactivity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

769142-11-2

Molecular Formula

C24H39N3O3

Molecular Weight

417.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C24H39N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-23(28)25-20-24(29)27-26-19-21-15-14-16-22(18-21)30-2/h14-16,18-19H,3-13,17,20H2,1-2H3,(H,25,28)(H,27,29)/b26-19+

InChI Key

NXLZAMJNEVPZIT-LGUFXXKBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC

Origin of Product

United States

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